Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This fused structure is known for its significant impact in medicinal chemistry and material science due to its unique photophysical properties . The compound is often used as a scaffold in drug discovery and combinatorial library design because of its synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazole with a suitable carbonyl compound, followed by bromination . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents like alkynes, aryl, and arylamine.
Cyclocondensation: This involves the nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of cyclized products.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts to couple terminal alkynes with the brominated compound.
Suzuki–Miyaura Coupling: Employs palladium catalysts and boronic acids to introduce aryl groups.
Buchwald–Hartwig Coupling: Uses palladium catalysts and amines to introduce arylamine groups.
Major Products
Scientific Research Applications
Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: Explored for its photophysical properties, making it useful in the development of new materials.
Biological Studies: Investigated for its potential to inhibit specific enzymes, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylate: Contains additional functional groups that modify its biological activity.
Uniqueness
Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is unique due to its fused pyrazole and pyrimidine rings, which provide a rigid and planar structure. This rigidity enhances its binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 5-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-8-11-7(10)3-4-13(8)12-6/h3-5H,2H2,1H3 |
InChI Key |
NUIXIZWZWSADHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=NC2=C1)Br |
Origin of Product |
United States |
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